molecular formula C22H25NO7 B13862489 Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B13862489
M. Wt: 415.4 g/mol
InChI Key: VDRLHQYZSHYIIK-YVYPMRBHSA-N
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Description

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is a complex organic compound used primarily in scientific research. It is known for its role as a chiral building block and an intermediate in the synthesis of various sugars and other biologically relevant molecules . This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxycarbonylamino group attached to a glucopyranoside backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe benzyloxycarbonylamino group is then added through a series of reactions involving carbamate formation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene and benzyloxycarbonylamino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The glucopyranoside backbone provides structural stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzylidene and benzyloxycarbonylamino groups, which confer specific chemical properties and reactivity. These groups enhance its utility as a chiral building block and intermediate in various synthetic pathways .

Properties

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

IUPAC Name

benzyl N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate

InChI

InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25)/t16-,17-,18-,19-,20?,21+/m1/s1

InChI Key

VDRLHQYZSHYIIK-YVYPMRBHSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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